2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a piperazine-ethanol moiety at position 7 of the heterocyclic core. Its molecular framework combines a pyrazolo[1,5-a]pyrimidine scaffold—a structure known for its pharmacological versatility—with a piperazine ring and a terminal ethanol group, which may enhance solubility and receptor-binding interactions .
Properties
IUPAC Name |
2-[4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)15(2)19(23-26)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXSZCYOJTFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine ring. The final step involves the attachment of the ethanol moiety.
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable nucleophile.
Formation of Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a piperazine derivative under controlled conditions.
Attachment of Ethanol Moiety: The final step involves the reaction of the intermediate with an ethanol derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antitumor and antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines and exhibit activity against bacterial strains.
- Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival.
- Antimicrobial Effects : Studies indicate that this compound can inhibit the growth of certain bacteria, suggesting potential as an antibacterial agent.
Neurological Applications
Given its piperazine moiety, the compound may interact with neurotransmitter systems. Investigations into its effects on serotonin and dopamine receptors could provide insights into its potential as an antidepressant or antipsychotic agent.
Material Science
The unique chemical structure allows for its use as a building block in the synthesis of novel materials. Its ability to form coordination complexes with metals makes it a candidate for applications in catalysis and materials engineering.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, which highlights its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS: 900897-56-5)
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS: 841253-81-4)
- Structure : Replaces the piperazine ring with a piperidine ring and retains the 4-chlorophenyl group.
- Properties : Molecular weight 370.88 g/mol; predicted logP = 3.2, indicating moderate lipophilicity. The piperidine substitution may alter pharmacokinetics compared to the piperazine analog .
Pyrazolo[1,5-a]pyrimidine Derivatives with Varied Substituents
F-DPA and DPA-714 ()
- Structure: Feature acetamide side chains instead of ethanol-piperazine. F-DPA: 4-Fluorophenyl substituent; used in PET imaging due to high binding affinity for translocator protein (TSPO) . DPA-714: 4-(2-Fluoroethoxy)phenyl group; exhibits improved blood-brain barrier penetration compared to F-DPA .
MK66 and MK63 ()
- Structure: Replace the ethanol-piperazine with methoxyphenyl or tetrafluorophenyl groups. MK66: 5-(4-Methoxyphenyl)-2-phenyl substitution; methoxy groups enhance electron density, possibly affecting binding interactions. MK63: 5-(2,3,4,5-Tetrafluorophenyl) group; fluorination increases metabolic stability .
Heterocyclic Variants with Modified Cores
Triazolo[1,5-a]pyrimidine Derivatives ()
- Structure : Replace pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine.
- Properties : Compounds like 6-ethyl-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl][1,2,4]triazolo[1,5-a]pyrimidine (MW = 337.43 g/mol) show herbicidal and antifungal activity, suggesting the triazole ring enhances bioactivity .
- Comparison : The pyrazolo[1,5-a]pyrimidine core in the target compound may offer distinct electronic properties compared to triazole analogs.
Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Insights: The ethanol-piperazine group in the target compound likely improves solubility and hydrogen-bonding interactions compared to acetamide or aryl-substituted analogs .
- Synthetic Feasibility : Piperazine-linked pyrazolo[1,5-a]pyrimidines are synthetically accessible via nucleophilic substitution or reductive amination, as demonstrated in related compounds .
Biological Activity
The compound 2-{4-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol , also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine ring with a 4-chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 363.85 g/mol. The presence of halogen atoms and multiple functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown inhibition against BRAF(V600E) and EGFR pathways, which are crucial in tumorigenesis . In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, particularly when combined with chemotherapeutic agents like doxorubicin .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Studies have shown that related compounds can act as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . The compound exhibited moderate inhibitory activity against AChE (IC50 = 157.31 μM) and stronger effects on BChE (IC50 = 46.42 μM) .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Pyrazole derivatives have demonstrated activity against various pathogens, including fungi and bacteria. For instance, structural analogs have shown effective inhibition against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Study 1: Antitumor Efficacy
In a study assessing the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives, the compound was tested alongside other agents in MDA-MB-231 cells. Results indicated that it significantly enhanced apoptosis rates when used in combination therapy, suggesting synergistic effects that could improve treatment outcomes for breast cancer patients .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of similar compounds in models of Alzheimer's disease. The results highlighted the ability of these compounds to reduce amyloid-beta accumulation and improve cognitive function in animal models, indicating a promising avenue for further research into their therapeutic use .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
